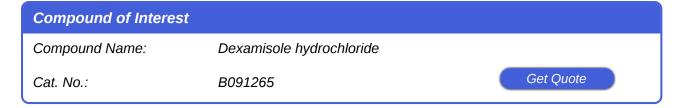


Dexamisole Hydrochloride: A Technical Guide for Researchers

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An In-depth Examination of the Core Physicochemical Properties, Pharmacokinetics, and Putative Antidepressant Mechanisms

This technical guide provides a comprehensive overview of **Dexamisole hydrochloride**, the dextrorotatory enantiomer of tetramisole. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its chemical identity, pharmacological data, and the experimental methodologies used to characterize its effects.

Core Chemical and Physical Data

Dexamisole hydrochloride is a synthetic imidazothiazole derivative. Its fundamental properties are summarized below.



Property	Value	Reference
CAS Number	16595-76-9	[1]
Molecular Formula	C11H12N2S·HCl	_
Molecular Weight	240.75 g/mol	-
IUPAC Name	(6R)-6-phenyl-2,3,5,6- tetrahydroimidazo[2,1- b]thiazole;hydrochloride	
Synonyms	(+)-Tetramisole hydrochloride, Dextramisole hydrochloride	_
Appearance	White to pale cream crystalline powder	
Solubility	Freely soluble in water and methanol	[2][3]

Pharmacokinetic Profile

A study involving the nasal administration of 10 mg of racemic tetramisole hydrochloride to three healthy male volunteers yielded the following pharmacokinetic parameters for Dexamisole and its enantiomer, Levamisole.

Parameter	Dexamisole (R- isomer)	Levamisole (S- isomer)	Unit
Cmax (mean)	28.2	18.3	ng/mL
tmax (mean)	1.78 - 4.03	Not significantly different from Dexamisole	hours
Elimination Half-life (mean)	7.02 - 10.0	2.87 - 4.77	hours

In Vitro Activity



Dexamisole's primary mechanism of action is believed to be related to its interaction with the noradrenergic system.

Target	Activity	Quantitative Data
Norepinephrine Transporter (NET)	Inhibition of norepinephrine reuptake	More potent than Levamisole (Specific IC50 not identified in reviewed literature)
Monoamine Oxidase (MAO)	Weak inhibition	Less potent than Levamisole (Specific IC50 not identified in reviewed literature)

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the pharmacological properties of Dexamisole.

Enantioselective Quantification of Dexamisole in Serum via LC-MS/MS

This protocol describes a validated method for the simultaneous quantification of Dexamisole and Levamisole in serum samples.

1. Sample Preparation:

- Spike 200 μL of serum with an internal standard solution (e.g., deuterated tetramisole).
- Perform solid-phase extraction (SPE) using a suitable cartridge.
- Elute the analytes and evaporate the solvent under a gentle stream of nitrogen.
- Reconstitute the residue in 50 μL of methanol for analysis.

2. Chromatographic Conditions:

- LC System: Agilent 1290 Infinity or equivalent.
- Chiral Column: A suitable chiral stationary phase for enantiomeric separation (e.g., based on a polysaccharide derivative).
- Mobile Phase: An optimized mixture of organic solvent and buffer to achieve baseline separation of the enantiomers.



- Flow Rate: Optimized for the specific column dimensions.
- Injection Volume: Typically 1-5 μL.
- 3. Mass Spectrometric Detection:
- MS System: A triple quadrupole mass spectrometer (e.g., Agilent 6495) operated in multiple reaction monitoring (MRM) mode.
- Ionization Source: Electrospray ionization (ESI) in positive mode.
- MRM Transitions: Monitor specific precursor-to-product ion transitions for Dexamisole, Levamisole, and the internal standard. For tetramisole, transitions such as m/z 205.1 → 178.0 and 205.1 → 91.0 can be used.
- Data Analysis: Quantify the concentration of each enantiomer by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.

Forced Swim Test (FST) in Rats

The FST is a widely used behavioral assay to screen for antidepressant-like activity.

1. Apparatus:

- A transparent plastic cylinder (approximately 40-60 cm high and 20 cm in diameter).
- The cylinder is filled with water (23-25°C) to a depth where the rat cannot touch the bottom with its hind paws or tail (typically 30 cm).

2. Procedure:

- Pre-test Session (Day 1): Place each rat individually into the swim cylinder for a 15-minute period. This initial exposure induces a state of behavioral despair in the subsequent test. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
- Test Session (Day 2): Administer **Dexamisole hydrochloride** or the vehicle control at the desired dose and route (e.g., intraperitoneally) at a specified time before the test (e.g., 30-60 minutes). Place the rat back into the swim cylinder for a 5-minute test session.
- Behavioral Scoring: Record the duration of immobility during the 5-minute test session.
 Immobility is defined as the state where the rat makes only the minimal movements
 necessary to keep its head above water. A decrease in the duration of immobility is indicative
 of an antidepressant-like effect.

Hind Limb Flexor Reflex in Spinal Rats



This test is used to assess the central noradrenergic activity of a compound.

1. Animal Preparation:

- Use adult male rats.
- The spinal cord is transected at the level of the first thoracic vertebra (T1) under anesthesia. This procedure isolates the spinal reflexes from supraspinal influences.
- Allow the animals to recover from anesthesia.

2. Experimental Setup:

- Secure the rat in a stereotaxic frame or a suitable restraining device.
- Attach a force transducer or a similar recording device to the hind limb to measure the flexor reflex.

3. Procedure:

- Stimulation: Apply a noxious stimulus (e.g., a pinch to the paw or a controlled electrical stimulus) to the hind paw to elicit a flexor reflex.
- Drug Administration: Administer Dexamisole hydrochloride intravenously or intraperitoneally.
- Measurement: Record the amplitude and duration of the hind limb flexion before and after drug administration. An increase in the flexor reflex is indicative of central noradrenergic stimulation.
- Antagonist Studies: To confirm the involvement of noradrenergic pathways, pre-treat the animals with an alpha-adrenergic antagonist like phenoxybenzamine and observe if the Dexamisole-induced enhancement of the reflex is blocked.

Proposed Mechanism of Action and Experimental Workflow

The following diagrams illustrate the putative signaling pathway for Dexamisole's antidepressant-like effects and a typical experimental workflow for its evaluation.

Caption: Proposed noradrenergic signaling pathway of Dexamisole.



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